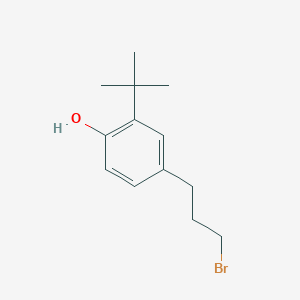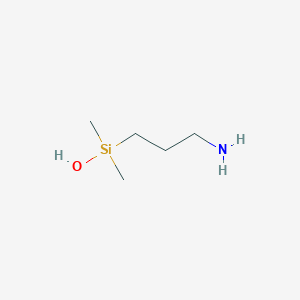
Silanol, (3-aminopropyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, (3-aminopropyl)dimethyl- is a silicon-based compound that features a silanol group (Si-OH) and an aminopropyl group. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials. It is particularly valuable in surface modification and functionalization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, (3-aminopropyl)dimethyl- typically involves the hydrolysis of (3-aminopropyl)dimethylchlorosilane. The reaction is carried out in the presence of water, which leads to the formation of the silanol group. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Silanol, (3-aminopropyl)dimethyl- is scaled up using similar hydrolysis reactions. The process involves the use of large reactors where (3-aminopropyl)dimethylchlorosilane is mixed with water under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Silanol, (3-aminopropyl)dimethyl- can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the silanol group reacts with other silanes or siloxanes, forming new silicon-oxygen bonds.
Condensation: Silanol groups can undergo condensation reactions, leading to the formation of siloxane bonds (Si-O-Si).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Other silanes or siloxanes are used in substitution reactions.
Condensation Conditions: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the aminopropyl group.
Substituted Silanes: New silane compounds with different functional groups.
Siloxanes: Polymers or oligomers with Si-O-Si linkages.
Scientific Research Applications
Silanol, (3-aminopropyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silanol, (3-aminopropyl)dimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol group can react with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. The aminopropyl group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Another widely used silane with similar functional groups but different alkoxy groups.
(3-Aminopropyl)methyldiethoxysilane: Similar structure with different alkoxy groups.
(3-Aminopropyl)trimethoxysilane: Similar structure with different alkoxy groups.
Uniqueness: Silanol, (3-aminopropyl)dimethyl- is unique due to its specific combination of silanol and aminopropyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong and stable bonds with both organic and inorganic materials.
Properties
CAS No. |
180051-45-0 |
|---|---|
Molecular Formula |
C5H15NOSi |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
3-[hydroxy(dimethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,7)5-3-4-6/h7H,3-6H2,1-2H3 |
InChI Key |
SWSFFEMOWAUAEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



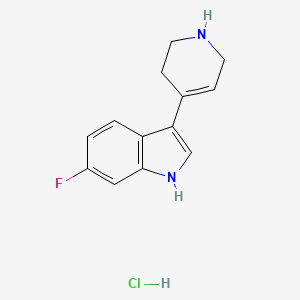
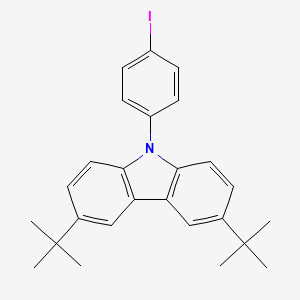
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)


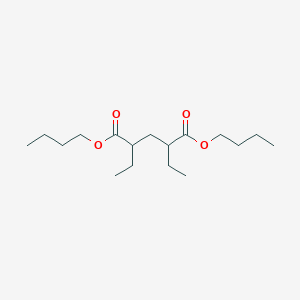
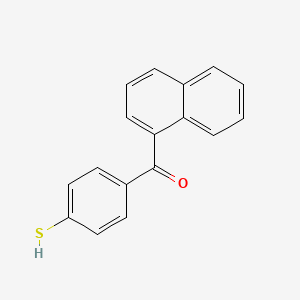
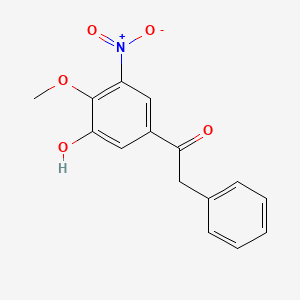
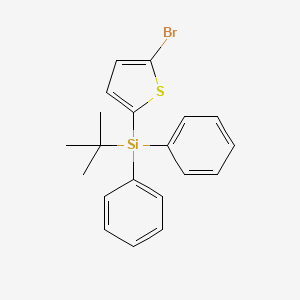
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
